N-(1,3-Benzothiazol-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
N-(1,3-Benzothiazol-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Brand Name:
Vulcanchem
CAS No.:
920116-88-7
VCID:
VC0495125
InChI:
InChI=1S/C18H11N3O3S2/c22-17-11-5-3-4-10-15(9-8-13(19-17)16(10)11)26(23,24)21-18-20-12-6-1-2-7-14(12)25-18/h1-9H,(H,19,22)(H,20,21)
SMILES:
C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O
Molecular Formula:
C18H11N3O3S2
Molecular Weight:
381.4g/mol
N-(1,3-Benzothiazol-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
CAS No.: 920116-88-7
Main Products
VCID: VC0495125
Molecular Formula: C18H11N3O3S2
Molecular Weight: 381.4g/mol
CAS No. | 920116-88-7 |
---|---|
Product Name | N-(1,3-Benzothiazol-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide |
Molecular Formula | C18H11N3O3S2 |
Molecular Weight | 381.4g/mol |
IUPAC Name | N-(1,3-benzothiazol-2-yl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide |
Standard InChI | InChI=1S/C18H11N3O3S2/c22-17-11-5-3-4-10-15(9-8-13(19-17)16(10)11)26(23,24)21-18-20-12-6-1-2-7-14(12)25-18/h1-9H,(H,19,22)(H,20,21) |
Standard InChIKey | KEOGMZKTCPAFLT-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O |
Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O |
PubChem Compound | 15942935 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume